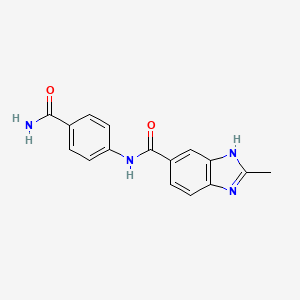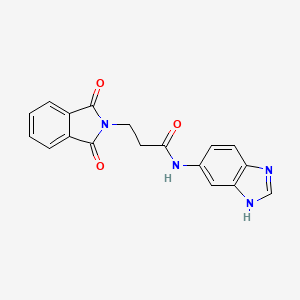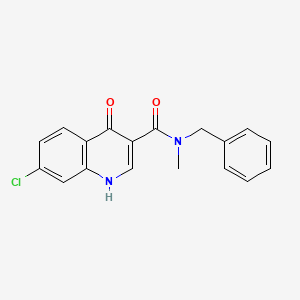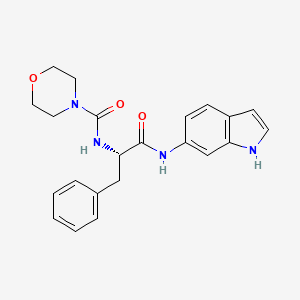![molecular formula C17H16N4O3 B10988726 2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10988726.png)
2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound, in particular, features a nitro group at the 4-position of the indole ring and a pyridyl group attached via an ethyl chain to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of Indole: The starting material, indole, undergoes nitration to introduce a nitro group at the 4-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of the Acetamide Moiety: The nitro-indole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide intermediate.
Attachment of the Pyridyl Group: The final step involves the reaction of the acetamide intermediate with 4-pyridyl ethylamine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring, where halogenated derivatives can be formed.
Oxidation: The indole ring can be oxidized under strong oxidizing conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(4-AMINO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE.
Substitution: Halogenated derivatives such as 2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-BROMOPYRIDYL)ETHYL]ACETAMIDE.
Oxidation: Various oxidized indole derivatives.
Scientific Research Applications
2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole and pyridyl moieties can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE
- **2-(4-AMINO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE
- **2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-BROMOPYRIDYL)ETHYL]ACETAMIDE
Uniqueness
2-(4-NITRO-1H-INDOL-1-YL)-N-[2-(4-PYRIDYL)ETHYL]ACETAMIDE is unique due to the presence of both a nitro group and a pyridyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-(4-nitroindol-1-yl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C17H16N4O3/c22-17(19-10-6-13-4-8-18-9-5-13)12-20-11-7-14-15(20)2-1-3-16(14)21(23)24/h1-5,7-9,11H,6,10,12H2,(H,19,22) |
InChI Key |
RQUFAGXKYJVGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC3=CC=NC=C3)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10988644.png)
![6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B10988654.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10988669.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10988695.png)
![Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10988708.png)
![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isopropyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B10988713.png)


![N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10988741.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B10988749.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10988751.png)
![1-(4-Methoxybenzyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B10988757.png)
